2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine
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Overview
Description
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is a chemical compound with the CAS Number: 2344685-82-9 . It has a molecular weight of 213.56 . The IUPAC name for this compound is 2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at 4 degrees Celsius . The compound is shipped with an ice pack to maintain its temperature .Scientific Research Applications
Synthesis and Application in Pharmaceuticals and Agrochemicals
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role in the synthesis of herbicides is particularly notable. The compound is a significant pyridine derivative containing fluorine, widely used in the pesticide industry. Its applications extend to biochemicals, highlighting its versatility and importance in different scientific fields (Li Zheng-xiong, 2004).
Insecticidal Activity
Research indicates that compounds containing a pyridine ring, such as this compound, often exhibit insecticidal properties. This compound has been identified as a crucial intermediate in the synthesis of tefluthrin, a potent insecticide used to control soil insect pests in crops like maize and sugar beet (Dongqing Liu et al., 2006).
Synthesis of Fluorinated Compounds
This chemical is involved in the synthesis of various fluorinated compounds. For instance, its reaction with perfluoropropene can yield several substituted pyridines. These reactions are significant for developing materials with specific properties, such as enhanced stability or altered reactivity, useful in material science and medicinal chemistry (R. Banks et al., 1976).
Cross-Coupling Reactions
The compound is also notable in cross-coupling reactions. Its derivatives have been used in reactions with aryl halides to synthesize various fluorinated ethanes. Such reactions are crucial in material and medicinal chemistry, offering a platform for developing new compounds with potential applications in these fields (Miriam L O'Duill et al., 2015).
Photolytic and Photocatalytic Degradation Studies
Studies on the photolytic and photocatalytic degradation of pyridine derivatives, including this compound, have provided insights into the environmental impact and removal methods for these compounds. Understanding the degradation pathways and kinetics is essential for developing effective wastewater treatment methods for these chemicals (D. R. Stapleton et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H302, H315, H319, and H335 . These indicate that the compound is combustible and may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which include compounds like 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine, have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and application of this compound and related compounds.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing the compound’s use and effectiveness.
Properties
IUPAC Name |
2-chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOJBNROTXBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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